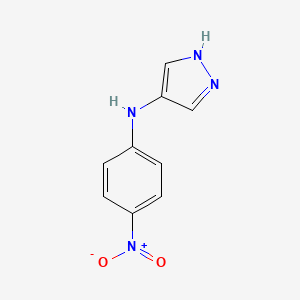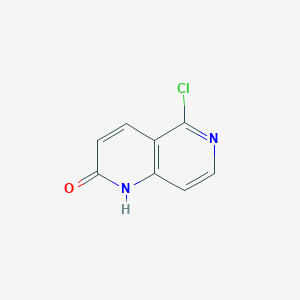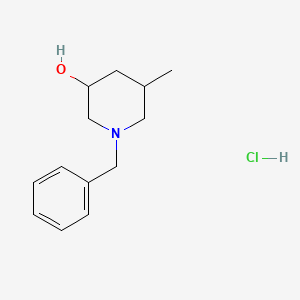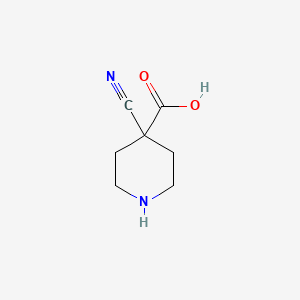
5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C₁₂H₁₂N₄O. It is a derivative of pyridine, a nitrogen-containing heterocycle that is widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide typically involves the reaction of 2-chloronicotinic acid with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyridine derivative with potential therapeutic applications.
Pyridine-2-carboxamide: A simpler analog with similar chemical properties.
Phenylhydrazine derivatives: Compounds with similar hydrazine functional groups.
Uniqueness
5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide is unique due to its specific combination of a pyridine ring and a phenylhydrazine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H12N4O |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
5-(2-phenylhydrazinyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-12(17)11-7-6-10(8-14-11)16-15-9-4-2-1-3-5-9/h1-8,15-16H,(H2,13,17) |
Clé InChI |
BBVWOHSVFNQEPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC2=CN=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine](/img/structure/B13241563.png)
![tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241564.png)




![[3-(Cyclooctylamino)propyl]dimethylamine](/img/structure/B13241578.png)
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B13241579.png)
![4-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B13241605.png)

![1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13241611.png)


![Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13241621.png)
